molecular formula C24H34N2O B12497661 1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide

1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide

Cat. No.: B12497661
M. Wt: 366.5 g/mol
InChI Key: BFFNCKPHSZVHRB-UHFFFAOYSA-N
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Description

1-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the prolinamide moiety via amide bond formation.
  • Functionalization of the aromatic ring with trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide is unique due to its specific tricyclic structure and the presence of the prolinamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

1-(1-adamantyl)-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H34N2O/c1-15-7-16(2)22(17(3)8-15)25-23(27)21-5-4-6-26(21)24-12-18-9-19(13-24)11-20(10-18)14-24/h7-8,18-21H,4-6,9-14H2,1-3H3,(H,25,27)

InChI Key

BFFNCKPHSZVHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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